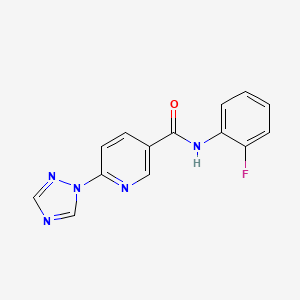
N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)-3-pyridinecarboxamide
Descripción general
Descripción
“N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)-3-pyridinecarboxamide” is a chemical compound that contains a 1,2,4-triazole moiety . This moiety is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the given compound, has been a subject of research. Various methods have been reported to date, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole group, a fluorophenyl group, and a pyridinecarboxamide group . The 1,2,4-triazole group is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole .Aplicaciones Científicas De Investigación
Met Kinase Inhibition
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds, including a notable analogue, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This led to its advancement into phase I clinical trials, highlighting its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).
Synthesis and Biological Activity
Another study focused on the synthesis of new 1,2,4-triazole-containing alkenoic acid derivatives from a reaction involving N-phenyl-(pyridin-2-yl)carbohydrazonamide and itaconic anhydride. These compounds were characterized using various spectroscopic methods and their antimicrobial activities were evaluated, demonstrating potential applications in antimicrobial therapies (Modzelewska-Banachiewicz et al., 2012).
Anticancer Properties
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound exhibiting significant anticancer effects, was studied. By replacing the acetamide group with alkylurea, the synthesized derivatives retained antiproliferative activity and showed reduced toxicity, suggesting their potential as effective anticancer agents with lower adverse effects (Wang et al., 2015).
Structural and Conformational Analysis
Research on a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides provided insights into the roles of F/N atom substituents on molecular conformation and supramolecular aggregation. This study, integrating crystal structure analyses and conformational analyses, is pivotal in understanding the structural and physico-chemical properties of these compounds (Mocilac et al., 2011).
Antitubercular and Antibacterial Activities
A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and screened for their antitubercular and antibacterial activities. Some derivatives showed more potent activities than reference drugs, indicating their potential in treating tuberculosis and bacterial infections (Bodige et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of 1,2,4-triazole-containing compounds like “N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)-3-pyridinecarboxamide” could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-3-1-2-4-12(11)19-14(21)10-5-6-13(17-7-10)20-9-16-8-18-20/h1-9H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRCQJJTSCHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
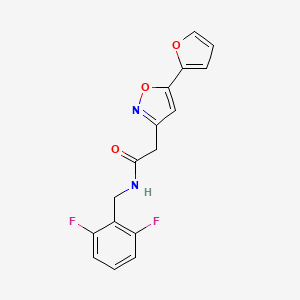
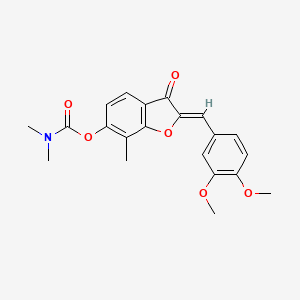
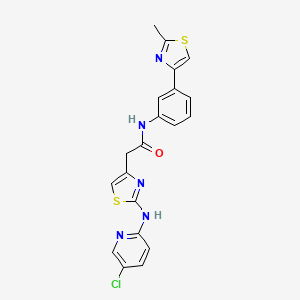
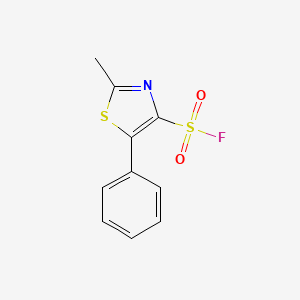
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
![7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B2360789.png)
![Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2360790.png)
![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)